2-(4-Benzylpiperazin-1-yl)quinoxaline
Overview
Description
2-(4-Benzylpiperazin-1-yl)quinoxaline is a chemical compound that has garnered significant attention in the scientific community due to its unique structure and potential applications. This compound consists of a quinoxaline ring system substituted with a benzylpiperazine moiety. The quinoxaline ring is a fused heterocyclic system containing a benzene ring and a pyrazine ring, while the benzylpiperazine moiety adds further complexity and potential biological activity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with benzylpiperazine. One common method involves the nucleophilic substitution reaction where a halogenated quinoxaline reacts with benzylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Benzylpiperazin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions ortho to the nitrogen atoms
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including antipsychotic, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways. Additionally, its quinoxaline moiety allows it to intercalate with DNA, potentially leading to anticancer effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another benzodiazine with a different nitrogen arrangement.
Phthalazine: A benzodiazine isomer with distinct properties.
Cinnoline: Another isomer with unique chemical behavior
Uniqueness: 2-(4-Benzylpiperazin-1-yl)quinoxaline stands out due to its benzylpiperazine moiety, which imparts additional biological activity and potential therapeutic applications. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-6-16(7-3-1)15-22-10-12-23(13-11-22)19-14-20-17-8-4-5-9-18(17)21-19/h1-9,14H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZXKRKXWSDWJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254840 | |
Record name | 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648972 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339104-76-6 | |
Record name | 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339104-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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